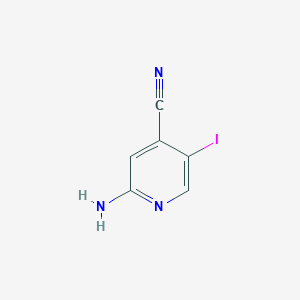

2-Amino-5-iodoisonicotinonitrile

Descripción

Propiedades

Fórmula molecular |

C6H4IN3 |

|---|---|

Peso molecular |

245.02 g/mol |

Nombre IUPAC |

2-amino-5-iodopyridine-4-carbonitrile |

InChI |

InChI=1S/C6H4IN3/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,(H2,9,10) |

Clave InChI |

DUYHEHBIBIOIFW-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=CN=C1N)I)C#N |

Origen del producto |

United States |

Métodos De Preparación

Oxidative Iodination of 2-Aminopyridine Derivatives

Method Overview:

This method employs 2-aminopyridine as the starting material, which is directly iodinated at the 5-position via oxidative conditions, often using iodine in the presence of oxidants like hydrogen peroxide.

- Dissolve 2-aminopyridine in an appropriate solvent such as acetic acid or water.

- Add molecular iodine (I₂) along with hydrogen peroxide (H₂O₂) as an oxidant.

- Maintain reaction temperature around 80°C to 90°C.

- Reaction time varies from 1 to 4 hours depending on conditions.

- After completion, the mixture is cooled, filtered, and the product purified via recrystallization.

- This method yields 2-Amino-5-iodopyridine with high efficiency (~83% yield).

- The process is environmentally friendly and avoids complex purification steps.

- The reaction's selectivity is enhanced by controlling temperature and molar ratios of iodine to oxidant.

| Parameter | Conditions | Outcome |

|---|---|---|

| Solvent | Water or acetic acid | High solubility of reactants |

| Iodine amount | Molar ratio I₂ : pyridine = 1:1 | Efficient iodination |

| Oxidant | Hydrogen peroxide (28-32%) | Facilitates electrophilic substitution |

| Temperature | 80°C - 90°C | Optimal for selectivity and yield |

| Yield | ~83% | High purity product |

Amino Substitution Followed by Iodination

Method Overview:

Starting from 2-aminopyridine, the compound undergoes selective iodination at the 5-position, often using N-iodosuccinimide (NIS) as the iodine source.

- Dissolve 2-aminopyridine in a suitable solvent such as acetic acid.

- Add N-iodosuccinimide (NIS) under stirring at ambient or elevated temperature.

- The reaction proceeds with regioselectivity toward the 5-position.

- Post-reaction, purification is achieved through recrystallization or chromatography.

- N-iodosuccinimide: molar ratio ~1.2:1 relative to pyridine.

- Solvent: Acetic acid or ethanol.

- Temperature: 0°C to 25°C for controlled iodination.

- Yield: Typically around 70-85%.

Alternative Synthesis via Multi-step Pathways

Method Overview:

A multi-step process involves initial synthesis of 2-aminopyridine derivatives, followed by selective iodination using reagents like iodine with oxidants, and subsequent nitrile formation.

- Synthesis of 2-aminopyridine via reduction or substitution reactions.

- Iodination at the 5-position using iodine and oxidants.

- Conversion to nitrile derivatives through dehydration or other functional group transformations.

- Use of solvents like acetic acid, ethanol, or DMF.

- Controlled temperature (around 80°C to 120°C).

- Oxidants such as hydrogen peroxide or N-iodosuccinimide.

Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Direct Iodination | Isonicotinonitrile derivatives | Iodine, oxidants | 80-120°C, acetic acid | 70-85% | Regioselective, requires careful control |

| Oxidative Iodination | 2-Aminopyridine | Iodine, H₂O₂ | 80-90°C, aqueous or acetic acid | ~83% | Environmentally friendly, high yield |

| NIS-mediated Iodination | 2-Aminopyridine | N-Iodosuccinimide | 0-25°C, acetic acid | 70-85% | Mild conditions, high regioselectivity |

| Multi-step | Various intermediates | Multiple reagents | 80-120°C | Variable | More complex, allows functionalization |

Análisis De Reacciones Químicas

2-Amino-5-iodoisonicotinonitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Aplicaciones Científicas De Investigación

2-Amino-5-iodoisonicotinonitrile has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential antimicrobial and anticancer properties.

Material Science: It is used in the preparation of materials with specific electronic and optical properties, such as nonlinear optical materials.

Mecanismo De Acción

The mechanism of action of 2-Amino-5-iodoisonicotinonitrile depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific derivative or application .

Comparación Con Compuestos Similares

The following analysis compares 2-amino-5-iodoisonicotinonitrile with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Halogen-Substituted Analogs

Key Observations :

- Iodine vs.

- Nitrile vs. Carboxylic Acid: The nitrile group in 2-amino-5-iodoisonicotinonitrile reduces solubility in aqueous media compared to carboxylic acid derivatives (e.g., 2-amino-5-fluoroisonicotinic acid) but increases stability under acidic conditions .

Methyl-Substituted Analogs

Key Observations :

- Methyl Groups: Methyl substituents (e.g., in 2-amino-6-methylnicotinonitrile) reduce electronic effects but increase hydrophobicity, impacting solubility and crystallization behavior compared to halogenated analogs .

Amino and Nitrile Positional Isomers

Key Observations :

- Positional Isomerism: The 2-amino-5-iodo substitution pattern in the target compound may offer distinct electronic and steric profiles compared to isomers like 5-amino-2-pyridinecarbonitrile, influencing reactivity in cross-coupling or cyclization reactions .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Amino-5-iodoisonicotinonitrile with high purity?

- Methodological Answer :

- Reaction Optimization : Use halogenation or substitution reactions (e.g., iodination of precursor amines) under controlled conditions. Catalysts like copper iodide or palladium complexes may enhance regioselectivity .

- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) or recrystallization from ethanol/water to isolate the compound. Monitor purity via HPLC or TLC .

- Safety : Follow protocols for handling nitriles (e.g., use fume hoods, gloves) due to potential toxicity. Refer to SDS guidelines for first-aid measures in case of exposure .

Q. How should researchers handle and store 2-Amino-5-iodoisonicotinonitrile to ensure stability?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Desiccate to avoid hydrolysis of the nitrile group .

- Handling : Use inert atmospheres (e.g., nitrogen) during weighing or dissolution. Prefer dimethyl sulfoxide (DMSO) for stock solutions due to its hygroscopic stability, but confirm solubility via preliminary tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for 2-Amino-5-iodoisonicotinonitrile synthesis?

- Methodological Answer :

- Variable Control : Systematically test parameters:

- Catalyst Load : Compare yields using 1–5 mol% Pd/Cu catalysts to identify optimal ratios .

- Temperature : Conduct reactions at 60°C, 80°C, and 100°C to assess thermal stability effects .

- Data Validation : Cross-check purity using -NMR (e.g., amine proton signals at δ 6.5–7.5 ppm) and elemental analysis. Discrepancies may arise from unaccounted byproducts or incomplete purification .

Q. What advanced spectroscopic techniques are recommended for characterizing 2-Amino-5-iodoisonicotinonitrile, and how do they address structural ambiguities?

- Methodological Answer :

- Structural Confirmation :

- X-ray Crystallography : Resolves iodine positioning and hydrogen-bonding networks in the crystal lattice .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 260.9854 for CHIN) .

- Functional Group Analysis :

- IR Spectroscopy : Identify nitrile stretches (~2200 cm) and amine N–H bends (~1600 cm) .

Q. How to design experiments assessing the biological activity of 2-Amino-5-iodoisonicotinonitrile against microbial targets?

- Methodological Answer :

- Assay Design :

- Dose-Response Curves : Test 0.1–100 µM concentrations in broth microdilution assays against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) .

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to evaluate selectivity indices .

- Mechanistic Studies : Perform molecular docking with bacterial enzyme targets (e.g., dihydrofolate reductase) to predict binding modes .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.